molecular formula C11H13N3OS B1331860 6-Morpholinobenzo[d]thiazol-2-amine CAS No. 94641-22-2

6-Morpholinobenzo[d]thiazol-2-amine

Cat. No.: B1331860
CAS No.: 94641-22-2
M. Wt: 235.31 g/mol
InChI Key: JDHQHFVILFUOFG-UHFFFAOYSA-N
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Description

6-Morpholinobenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃OS. It is characterized by the presence of a morpholine ring fused to a benzothiazole moiety, with an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Morpholinobenzo[d]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholinobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Morpholinobenzo[d]thiazol-2-amine is unique due to the combination of the morpholine and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-morpholin-4-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHQHFVILFUOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359085
Record name 2-Benzothiazolamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94641-22-2
Record name 2-Benzothiazolamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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